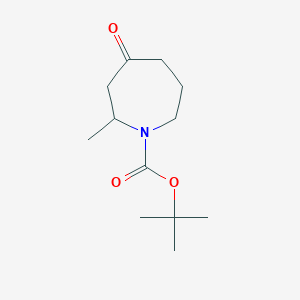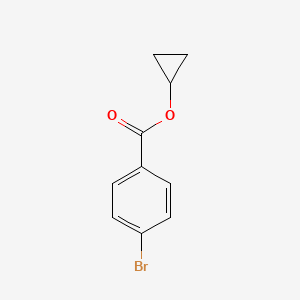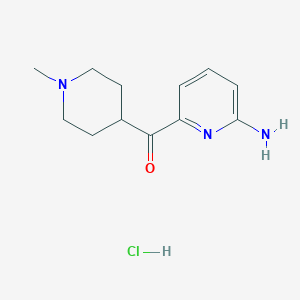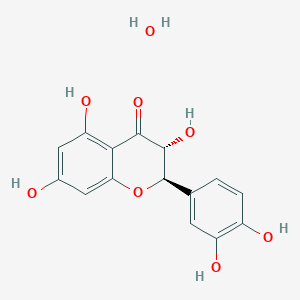
Taxifolin hydrate
Descripción general
Descripción
Taxifolin hydrate is a useful research compound. Its molecular formula is C15H14O8 and its molecular weight is 322.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Taxifolin hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Taxifolin hydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant and Anti-inflammatory Properties
- Taxifolin exhibits significant antioxidant activities, including inhibiting linoleic acid emulsion peroxidation and demonstrating effective scavenging effects, reducing capabilities, and metal-chelating activities (Topal et al., 2016).
- It has shown promising anti-inflammatory properties, such as inhibiting the activation of mast cells and mast cell-mediated allergic reactions (Pan et al., 2019).
Cardiovascular and Liver Health
- Taxifolin protects against myocardial ischemia/reperfusion injury by modulating the mitochondrial apoptosis pathway (Tang et al., 2019).
- It has hepatoprotective effects, as evidenced in a study where it inhibited inflammation and oxidative stress in CCl4-induced liver fibrosis, and regulated related pathways (Xinglong Liu et al., 2021).
Cancer Research
- Taxifolin demonstrates anti-cancer properties, notably inhibiting the proliferation, migration, and invasion of breast cancer cells and promoting mesenchymal to epithelial transition via β-catenin signaling (Jie Li et al., 2019).
- It has shown inhibitory activity against inflammation and malignancies in various studies (Das et al., 2021).
Bone Health and Periodontitis
- Taxifolin enhances the osteogenic differentiation of human bone marrow mesenchymal stem cells, partially via the NF-κB pathway (Yunjia Wang et al., 2017).
- It reduces apoptosis and improves bone formation in alveolar bone in a model of experimental periodontitis (A. Lektemur Alpan et al., 2020).
Gastrointestinal Health
- Taxifolin ameliorates symptoms and inflammatory responses in DSS-induced colitis by acting on gut microbiome to produce butyric acid (Wei Li et al., 2022).
- It also protects against colitis symptoms by enhancing intestinal barrier and modulating gut microbiota (Jinxiu Hou et al., 2021).
Other Applications
- Taxifolin improves disorders of glucose and water-salt metabolism in kidney via the PI3K/AKT signaling pathway in metabolic syndrome rats (Liyuan Gao et al., 2020).
- It has been studied for its potential to enhance the solubility and bioavailability of taxifolin nanoparticles (Y. Zu et al., 2014).
Propiedades
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7.H2O/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6;/h1-5,14-19,21H;1H2/t14-,15+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQPGSVMBPSRIR-LDXVYITESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Taxifolin hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Oxa-3,9-diazaspiro[4.5]decane-2,4-dione;hydrochloride](/img/structure/B8266845.png)
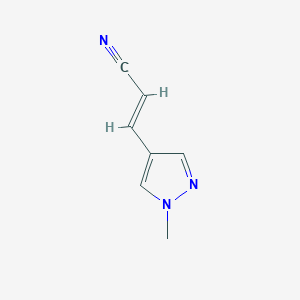
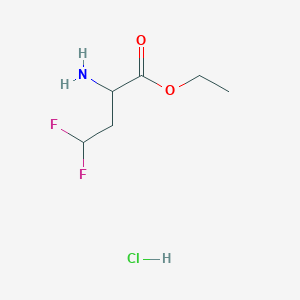
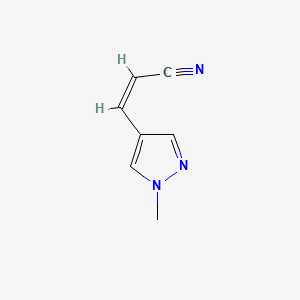
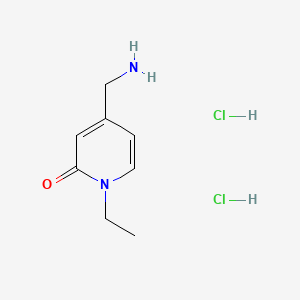
![(4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyrazine;dihydrochloride](/img/structure/B8266875.png)
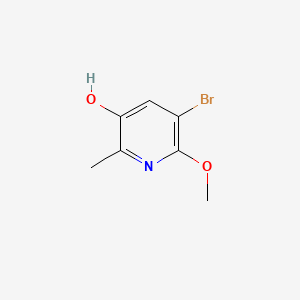
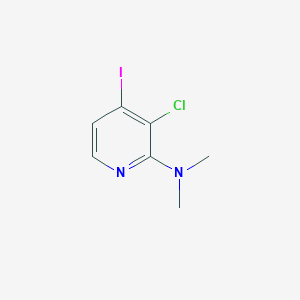
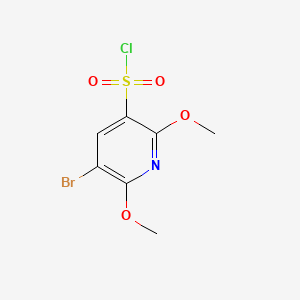
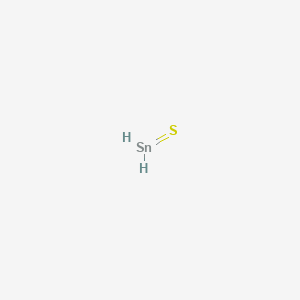
![1,4,7,10-Tetraazacyclododecane, 1,4-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B8266918.png)
